molecular formula C13H10I2 B14488475 2,2'-Diiodo-6-methyl-1,1'-biphenyl CAS No. 64472-39-5

2,2'-Diiodo-6-methyl-1,1'-biphenyl

Cat. No.: B14488475
CAS No.: 64472-39-5
M. Wt: 420.03 g/mol
InChI Key: IMRAVQSMJOEBDW-UHFFFAOYSA-N
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Description

2,2’-Diiodo-6-methyl-1,1’-biphenyl is a biphenyl derivative characterized by the presence of two iodine atoms and a methyl group attached to the biphenyl core. Biphenyl compounds consist of two benzene rings connected at the 1,1’ positions. These compounds are significant in organic chemistry due to their structural versatility and wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Diiodo-6-methyl-1,1’-biphenyl can be achieved through several methods, including:

    Suzuki–Miyaura Coupling: This method involves the coupling of 2-iodo-6-methylbiphenyl with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base.

    Electrophilic Substitution: Another approach involves the direct iodination of 6-methylbiphenyl using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.

Industrial Production Methods

Industrial production of 2,2’-Diiodo-6-methyl-1,1’-biphenyl may involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Diiodo-6-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as Suzuki–Miyaura coupling.

    Oxidizing Agents: Nitric acid, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2’-Diiodo-6-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The iodine atoms and methyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2,2’-Diiodo-6-methyl-1,1’-biphenyl can be compared with other biphenyl derivatives such as:

Properties

CAS No.

64472-39-5

Molecular Formula

C13H10I2

Molecular Weight

420.03 g/mol

IUPAC Name

1-iodo-2-(2-iodophenyl)-3-methylbenzene

InChI

InChI=1S/C13H10I2/c1-9-5-4-8-12(15)13(9)10-6-2-3-7-11(10)14/h2-8H,1H3

InChI Key

IMRAVQSMJOEBDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)I)C2=CC=CC=C2I

Origin of Product

United States

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